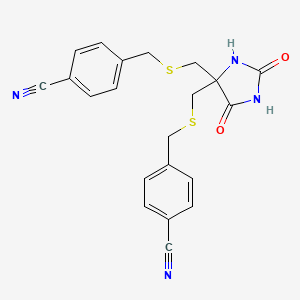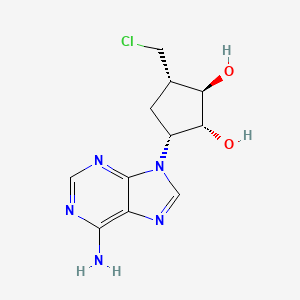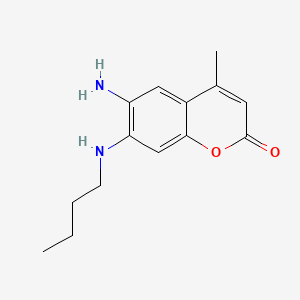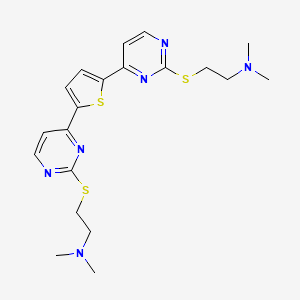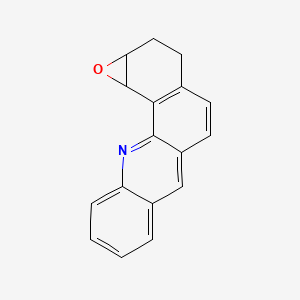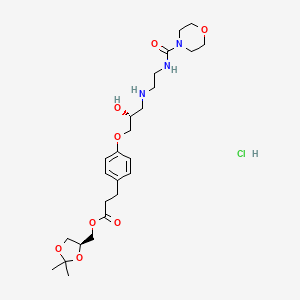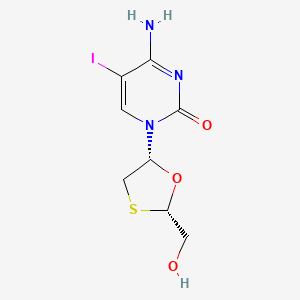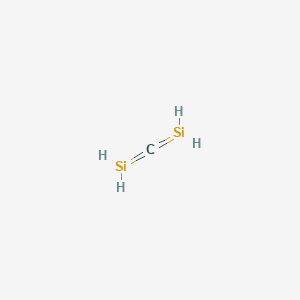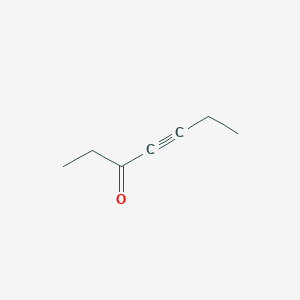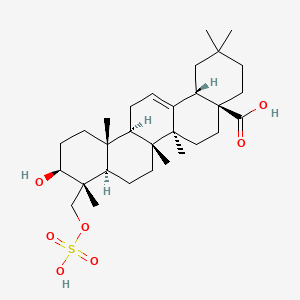
Triterpenoid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triterpenoids are a class of chemical compounds composed of six isoprene units, resulting in a molecular formula of C30H48. These compounds are widely distributed in nature, found in animals, plants, and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triterpenoids are typically synthesized through the cyclization of squalene or oxidosqualene. The cyclization process is catalyzed by triterpenoid synthases, which convert these precursors into various this compound structures. The reaction conditions often involve specific enzymes and cofactors that facilitate the formation of the desired this compound scaffold .
Industrial Production Methods: Industrial production of triterpenoids often involves the extraction of these compounds from natural sources, such as plants. Techniques like high-performance liquid chromatography and mass spectrometry are used to isolate and purify triterpenoids from plant extracts. Advances in biotechnology have also enabled the production of triterpenoids through microbial fermentation and genetic engineering .
Analyse Des Réactions Chimiques
Types of Reactions: Triterpenoids undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the triterpenoid structure to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce triterpenoids, often under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like halides or alcohols, and can be catalyzed by acids or bases
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted this compound derivatives. These derivatives often exhibit enhanced biological activities and are used in various applications .
Applications De Recherche Scientifique
Triterpenoids have a wide range of scientific research applications:
Chemistry: Triterpenoids are studied for their complex structures and diverse reactivity, making them valuable in synthetic chemistry and natural product research.
Biology: In biological research, triterpenoids are investigated for their roles in plant defense mechanisms and their interactions with other biological molecules.
Medicine: Triterpenoids exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. .
Industry: Triterpenoids are used in the food and cosmetic industries for their emulsifying and foaming properties. .
Mécanisme D'action
The mechanism of action of triterpenoids involves their interaction with specific molecular targets and pathways. For example, triterpenoids can modulate signaling pathways involved in inflammation and cell proliferation. They often target enzymes and receptors, leading to changes in cellular processes and biological responses .
Comparaison Avec Des Composés Similaires
- Steroids (e.g., cholesterol)
- Saponins (e.g., ginsenosides)
- Triterpenoid acids (e.g., ursolic acid, oleanolic acid) .
Triterpenoids stand out due to their structural diversity and wide range of biological activities, making them unique and valuable in various fields of research and industry.
Propriétés
Numéro CAS |
125343-14-8 |
|---|---|
Formule moléculaire |
C30H48O7S |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S/c1-25(2)13-15-30(24(32)33)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(31)27(4,18-37-38(34,35)36)21(26)9-12-29(22,28)6/h7,20-23,31H,8-18H2,1-6H3,(H,32,33)(H,34,35,36)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
XBZYWSMVVKYHQN-MYPRUECHSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)COS(=O)(=O)O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
